molecular formula C21H29N3O5 B2364384 N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2310038-63-0

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2364384
M. Wt: 403.479
InChI Key: NXFBDJPJJTYPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.479. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Organic Synthesis

In material science and organic synthesis, compounds with similar complex functionalities are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the study of dinuclear copper(II) complexes with carboxylate-rich coordination environments explores the synthesis and molecular structure of complex organic ligands, which could be relevant for understanding the structural and electronic properties of related oxalamide compounds (Holz, R., Bradshaw, J., & Bennett, B., 1998).

Pharmacology and Drug Development

In pharmacology, the investigation of specific receptor mechanisms and their modulation by complex molecules can lead to the development of novel therapeutics. Although not directly related, the study on the role of Orexin-1 receptor mechanisms in compulsive food consumption provides an example of how complex molecules can be evaluated for their potential in treating disorders (Piccoli, L. et al., 2012). Similarly, compounds with oxalamide functionality could be studied for their interactions with biological targets.

Chemical Reactivity and Mechanisms

Understanding the chemical reactivity and mechanisms of complex molecules is crucial in organic chemistry. The study on a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides highlights innovative synthetic pathways that could be relevant for synthesizing or modifying compounds like the one (Mamedov, V. et al., 2016).

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-15-6-7-16(13-17(15)24-10-4-5-18(24)26)23-20(28)19(27)22-14-21(29-12-11-25)8-2-3-9-21/h6-7,13,25H,2-5,8-12,14H2,1H3,(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFBDJPJJTYPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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